Methyl 2-(4-oxocyclohexylidene)acetate
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Overview
Description
Methyl 2-(4-oxocyclohexylidene)acetate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexanone and is characterized by the presence of a methyl ester group and a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-oxocyclohexylidene)acetate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with methyl chloroacetate in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with methyl chloroacetate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-oxocyclohexylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester or amide derivatives.
Scientific Research Applications
Methyl 2-(4-oxocyclohexylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-oxocyclohexylidene)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of the ketone and ester functional groups allows it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-oxocyclohexylidene)acetate: C9H12O3
2-Phenethyl acetate: C10H12O2
Methyl butanoate: C5H10O2
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexanone derivative with a methyl ester group. This combination allows it to undergo a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-(4-oxocyclohexylidene)acetate |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h6H,2-5H2,1H3 |
InChI Key |
PAVUVUIRGAILNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCC(=O)CC1 |
Origin of Product |
United States |
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